

chemical and physical properties of 3-Hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-3-methylpentanoic acid

Cat. No.: B089769

[Get Quote](#)

An In-depth Technical Guide to 3-Hydroxy-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylpentanoic acid, also known as 3-hydroxy-3-methylvaleric acid, is a carboxylic acid with the molecular formula C₆H₁₂O₃.^{[1][2]} As a member of the hydroxy fatty acid class, it holds potential interest in various scientific domains, including metabolism, chemical synthesis, and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the known biological activities of its isomers, which may offer insights into its potential biological functions.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **3-Hydroxy-3-methylpentanoic acid** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

General and Physical Properties

Property	Value	Source
Molecular Formula	C6H12O3	[1] [2]
Molecular Weight	132.16 g/mol	[1]
CAS Number	150-96-9	[1]
Appearance	Liquid	[3]
Boiling Point	250.4 °C at 760 mmHg	[2]
Density	1.103 g/cm³	[2]
Flash Point	119.5 °C	[2]
Refractive Index	1.4450 to 1.4490	[2]
Storage Temperature	Room Temperature, Sealed in dry	[2]

Computed and Spectroscopic Properties

Property	Value	Source
IUPAC Name	3-hydroxy-3-methylpentanoic acid	[1]
InChI	InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)	[1]
InChIKey	KEGHVPSZIWXTPY-UHFFFAOYSA-N	[1]
SMILES	CCC(C)(CC(=O)O)O	[1]
XLogP3	0.2	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]
Exact Mass	132.078644241	[2]
Monoisotopic Mass	132.07864 Da	[4]
Kovats Retention Index (Standard Polar)	2288	[1]
Mass Spectrum	Data available from NIST	[5]
IR Spectrum	Data available	
¹ H and ¹³ C NMR Spectra	Data available	

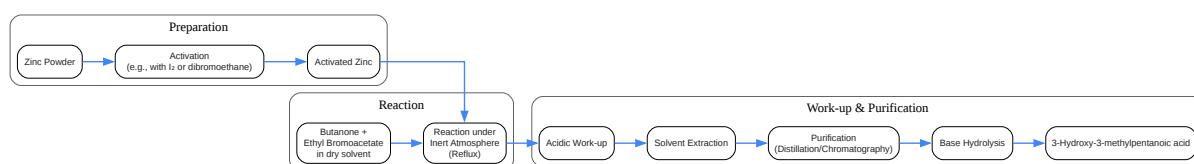
Experimental Protocols

Synthesis of 3-Hydroxy-3-methylpentanoic Acid via the Reformatsky Reaction

A common and effective method for the synthesis of β -hydroxy esters, which can then be hydrolyzed to the corresponding β -hydroxy acids like **3-Hydroxy-3-methylpentanoic acid**, is

the Reformatsky reaction.^[6] This reaction involves the treatment of an aldehyde or ketone with an α -halo ester in the presence of metallic zinc.^[6]

Reaction Scheme:


- Reactants: Butanone (a ketone), an α -bromoester (e.g., ethyl bromoacetate), and activated zinc powder.
- Product: Ethyl 3-hydroxy-3-methylpentanoate, followed by hydrolysis to **3-Hydroxy-3-methylpentanoic acid**.

Detailed Methodology:

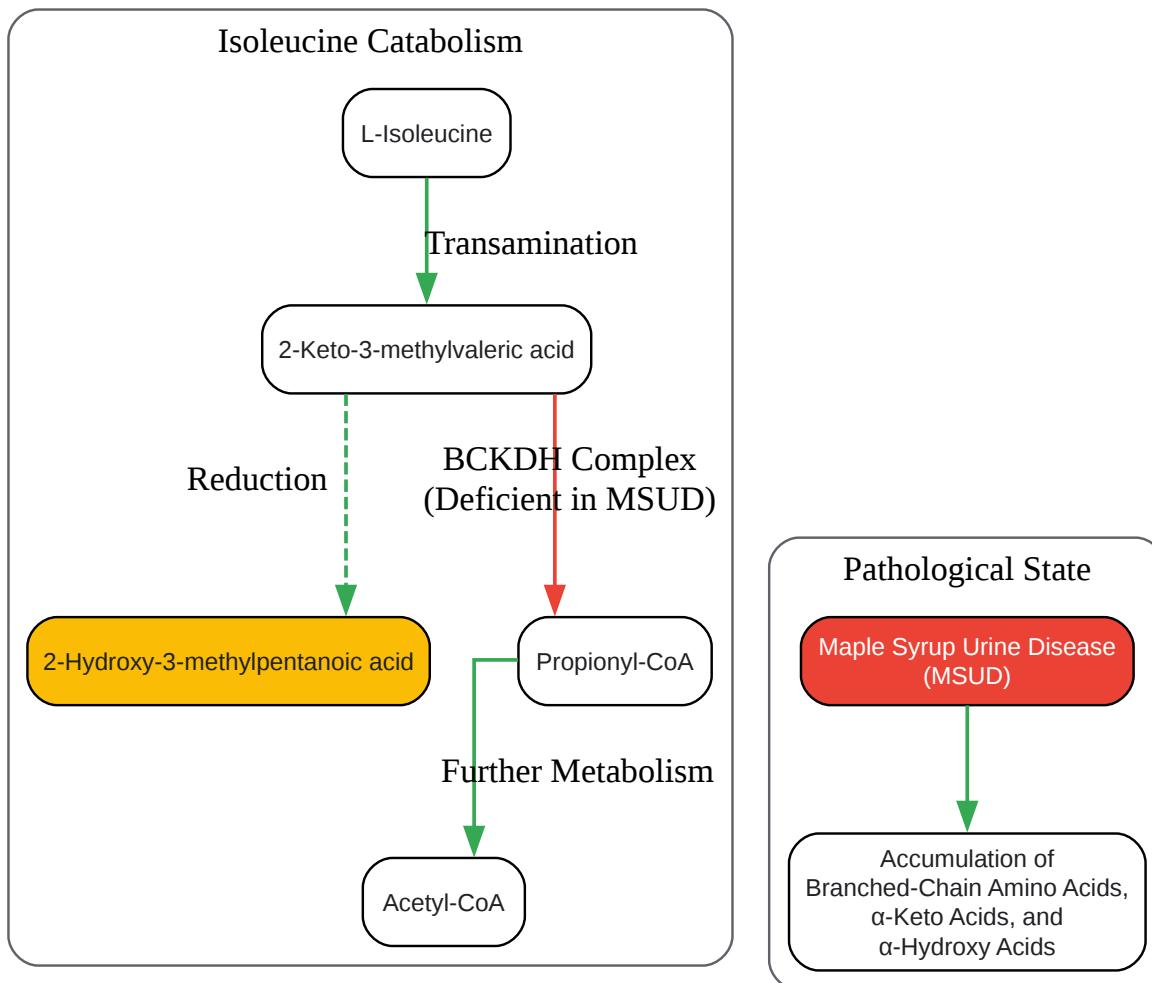
- Activation of Zinc: Zinc powder is activated to remove the deactivating oxide layer. This can be achieved by stirring the zinc powder with a small amount of iodine in a dry, inert solvent like diethyl ether or tetrahydrofuran (THF) until the iodine color disappears. Alternatively, treatment with 1,2-dibromoethane can be used.^[6]
- Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon). The activated zinc is suspended in a dry solvent (e.g., THF).
- Addition of Reactants: A mixture of butanone and ethyl bromoacetate, dissolved in the same dry solvent, is added dropwise to the stirred zinc suspension. The reaction is often initiated by gentle heating.
- Reaction Progression: The reaction mixture is typically refluxed for several hours until the consumption of the starting materials is observed (monitored by techniques like Thin Layer Chromatography).
- Work-up: The reaction mixture is cooled to room temperature and then poured into a cold, dilute acid solution (e.g., 10% sulfuric acid or saturated aqueous ammonium chloride) to dissolve the remaining zinc and the zinc salts of the product.
- Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried

over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylpentanoate.

- **Purification of the Ester:** The crude ester can be purified by vacuum distillation or column chromatography.
- **Hydrolysis to the Acid:** The purified ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid). The resulting **3-Hydroxy-3-methylpentanoic acid** is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product. The acid can be further purified by crystallization or distillation if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Hydroxy-3-methylpentanoic acid** via the Reformatsky reaction.


Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity and specific signaling pathways of **3-Hydroxy-3-methylpentanoic acid** are limited in the current scientific literature. However, valuable insights can be drawn from the known biological roles of its structural isomers, which are involved in key metabolic pathways.

Context from Isomers:

- 2-Hydroxy-3-methylpentanoic acid: This isomer is an organic acid generated during the metabolism of the branched-chain amino acid L-isoleucine. It is formed by the reduction of 2-Keto-3-methylvaleric acid. Elevated levels of 2-Hydroxy-3-methylpentanoic acid in blood and urine are a characteristic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. In MSUD, the deficiency of the branched-chain α -keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α -keto and α -hydroxy acids.
- 3,5-Dihydroxy-3-methylpentanoic acid (Mevalonic Acid): This related compound is a crucial precursor in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.

While the direct biological functions of **3-Hydroxy-3-methylpentanoic acid** remain to be elucidated, its structural similarity to these metabolically important molecules suggests it could potentially interact with enzymes involved in fatty acid or amino acid metabolism. Further research and pharmacological screening are necessary to determine its specific biological targets and mechanisms of action.

[Click to download full resolution via product page](#)

Caption: Involvement of 2-Hydroxy-3-methylpentanoic acid in L-isoleucine metabolism and its relevance to Maple Syrup Urine Disease (MSUD).

Conclusion

3-Hydroxy-3-methylpentanoic acid is a well-characterized small molecule with defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions like the Reformatsky reaction. While its own biological role is not yet fully understood, the significant metabolic functions of its isomers suggest that it may be a valuable compound for further investigation in the fields of metabolism, pharmacology, and drug

development. This guide provides a solid foundation for researchers and scientists to build upon in their future studies of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-ヒドロキシ-3-メチルペンタン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 3-hydroxy-3-methylpentanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [chemical and physical properties of 3-Hydroxy-3-methylpentanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089769#chemical-and-physical-properties-of-3-hydroxy-3-methylpentanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com